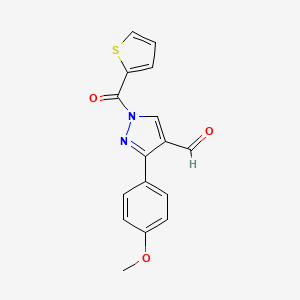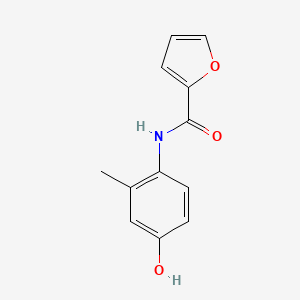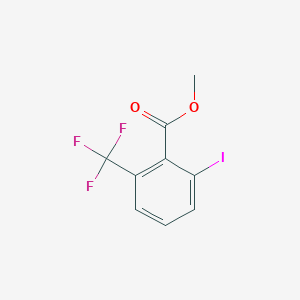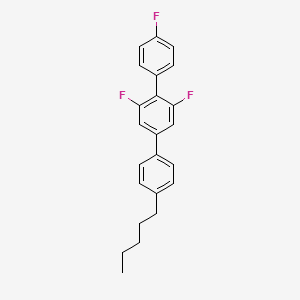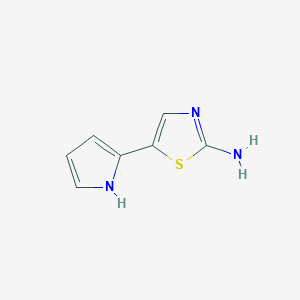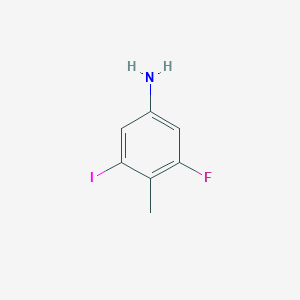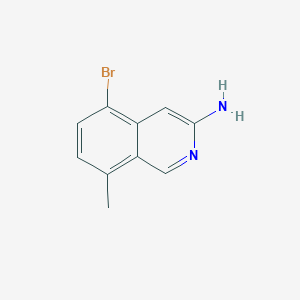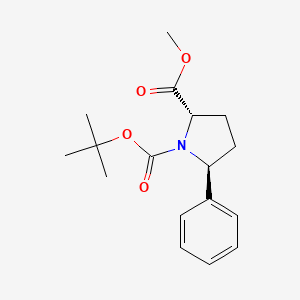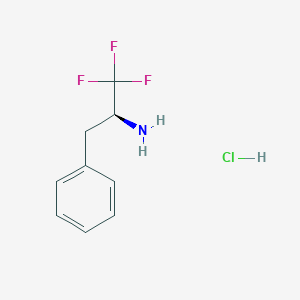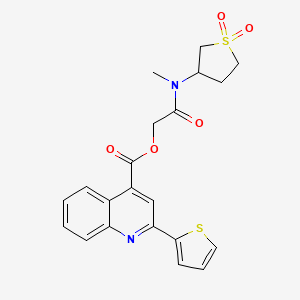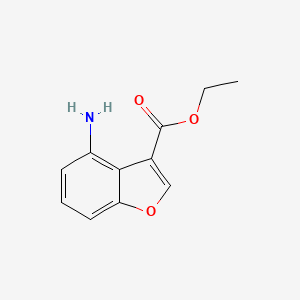
N,N-Diethyl-2,3,3-trifluoroacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2,3,3-trifluoroacrylamide: is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.1556 g/mol . It is characterized by the presence of trifluoromethyl and amide functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,3,3-trifluoroacrylamide typically involves the reaction of 2,3,3-trifluoroacryloyl chloride with diethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3,3-trifluoroacryloyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2,3,3-trifluoroacrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N,N-diethyl-2,3,3-trifluoroacrylic acid and reduction to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Substituted amides or thiol derivatives.
Hydrolysis: 2,3,3-trifluoroacrylic acid and diethylamine.
Oxidation: N,N-diethyl-2,3,3-trifluoroacrylic acid.
Reduction: Corresponding alcohol derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2,3,3-trifluoroacrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2,3,3-trifluoroacrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide group can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
N,N-Diethylacrylamide: Similar structure but lacks the trifluoromethyl group.
N,N-Diethyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but differs in the position of the functional groups.
N,N-Dimethyl-2,3,3-trifluoroacrylamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness: N,N-Diethyl-2,3,3-trifluoroacrylamide is unique due to the presence of both diethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Propiedades
Número CAS |
97403-94-6 |
|---|---|
Fórmula molecular |
C7H10F3NO |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
N,N-diethyl-2,3,3-trifluoroprop-2-enamide |
InChI |
InChI=1S/C7H10F3NO/c1-3-11(4-2)7(12)5(8)6(9)10/h3-4H2,1-2H3 |
Clave InChI |
SFVAUJPSCBBWBL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


